molecular formula C8H4Br2N2O3 B567922 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile CAS No. 1221793-70-9

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Cat. No.: B567922
CAS No.: 1221793-70-9
M. Wt: 335.939
InChI Key: KNKHMLWAWGGBHX-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C8H4Br2N2O3. It is characterized by the presence of two bromine atoms, a nitro group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile typically involves the bromination of 4-nitrophenol followed by the reaction with acetonitrile. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine derivatives. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.

    Reduction Reactions: The major product is 2-(2,6-dibromo-4-aminophenoxy)acetonitrile.

    Oxidation Reactions: Products include quinone derivatives.

Scientific Research Applications

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitrophenol: Similar structure but lacks the acetonitrile moiety.

    2,4-Dibromo-6-nitrophenol: Different bromination pattern.

    2-Bromo-4-nitrophenol: Contains only one bromine atom.

Uniqueness

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is unique due to the presence of both the acetonitrile and phenoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

2-(2,6-dibromo-4-nitrophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHMLWAWGGBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681384
Record name (2,6-Dibromo-4-nitrophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-70-9
Record name 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromo-4-nitrophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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